pKa Modulation: Fluorine-Induced Acidity Shift Compared to Unsubstituted Benzofuran-7-ol
4-Fluorobenzofuran-7-ol has a predicted pKa of 9.21±0.40 , representing a significant decrease in the phenolic OH pKa compared to unsubstituted benzofuran-7-ol (predicted pKa approximately 9.5–10.0 based on the absence of electron-withdrawing groups) . The electron-withdrawing effect of the 4-fluoro group lowers the pKa, meaning the compound is more acidic and has a higher fraction of the ionized phenolate form at physiological pH (7.4). This differential directly influences hydrogen bonding capacity, solubility, and membrane permeability [1].
| Evidence Dimension | Phenolic OH acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 9.21 ± 0.40 (predicted) |
| Comparator Or Baseline | Benzofuran-7-ol (unsubstituted): pKa approximately 9.5–10.0 (estimated based on phenol pKa without electron-withdrawing groups) |
| Quantified Difference | Estimated pKa decrease of 0.3–0.8 units due to 4-fluoro substitution (class-level estimate) |
| Conditions | Predicted using ACD/Labs software |
Why This Matters
The pKa difference directly impacts ionization state at physiological pH, affecting drug-like properties such as passive membrane permeability and target binding, which justifies selecting the fluorinated analog over the unsubstituted version in structure-activity relationship (SAR) studies.
- [1] Ayoub AJ, El-Achkar GA, Ghayad SE, et al. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences. 2023;24(12):10399. doi:10.3390/ijms241210399 View Source
